molecular formula C12H13FO2 B1447587 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid CAS No. 1399654-17-1

3-(3-Fluorobenzyl)cyclobutanecarboxylic acid

Cat. No. B1447587
M. Wt: 208.23 g/mol
InChI Key: DOSFIRHSGICRHD-UHFFFAOYSA-N
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Description

“3-(3-Fluorobenzyl)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C12H13FO2. It is a derivative of cyclobutanecarboxylic acid, which is an organic compound with the formula C4H7CO2H . Cyclobutanecarboxylic acid is a colorless nonvolatile liquid and is an intermediate in organic synthesis .

Scientific Research Applications

Structural and Conformational Analysis

  • X-Ray Diffraction Studies : The structure and conformation of related compounds like cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid have been determined using X-ray diffraction methods. These studies highlight the pucker of the cyclobutane ring and the effect of substituents on bond lengths (Reisner et al., 1983).

Synthesis and Application in Imaging

  • Synthesis for Imaging : The synthesis of [F‐18]‐1‐amino‐3‐fluorocyclobutanecarboxylic acid (FACBC), a tumor-avid amino acid, has been developed for positron emission tomography, demonstrating the potential of such compounds in medical imaging (Shoup & Goodman, 1999).

Chemical Synthesis and Reactions

  • Synthesis of Derivatives : Research includes the synthesis of stereoisomeric 3-substituted cyclobutanecarboxylic acid derivatives, highlighting methods like ring-forming malonic ester cycloalkylation, and indicating the potential for creating a variety of related compounds (Dehmlow & Schmidt, 1990).

  • Polymerization Studies : The reactivities of 1-substituted cyclobutene derivatives, including carboxylate esters, have been investigated for applications in ring-opening metathesis polymerization (ROMP), suggesting applications in material science and polymer chemistry (Song et al., 2010).

  • Coordination Polymer-Mediated Molecular Surgery : A study demonstrates the interconversion of dicyclobutane compounds using a coordination polymer, highlighting a novel approach in organic synthesis and potentially impacting the synthesis of complex organic compounds (Wang et al., 2022).

Neuropharmacological Research

  • Neuropharmacology : Cyclobutanecarboxylic acid derivatives, including urea, hydrazide, and amide derivatives, have been examined for their central nervous system depressant properties, myorelaxant, antitremorine, and anticonvulsant activities, suggesting potential applications in neuropharmacology (Zirvi & Jarboe, 1976).

properties

IUPAC Name

3-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-11-3-1-2-8(7-11)4-9-5-10(6-9)12(14)15/h1-3,7,9-10H,4-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSFIRHSGICRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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